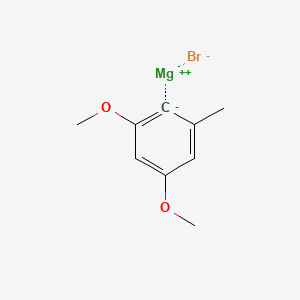

2,4-Dimethoxy-6-methylphenylmagnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dimethoxy-6-methylphenylmagnesium bromide is an organometallic compound widely used in organic synthesis. It belongs to the class of Grignard reagents and is commonly employed as a nucleophile in various reactions. The compound has the molecular formula C₉H₁₁BrMgO₂ and a molecular weight of 255.3937 g/mol . It is typically available as a 0.50 M solution in 2-methyltetrahydrofuran (2-MeTHF).

Mecanismo De Acción

Target of Action

As an organometallic compound, it is typically used in organic synthesis .

Mode of Action

2,4-Dimethoxy-6-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are powerful tools in organic chemistry for forming carbon-carbon bonds. They react with a variety of carbonyl compounds, including aldehydes, ketones, and esters, to form alcohols .

Biochemical Pathways

It is widely used in organic synthesis to form various alkylmagnesium intermediates and to carry out carbon-carbon bond-forming reactions . It can also be used as a deprotecting agent and a reagent for synthesizing hydroxy compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

This compound is sensitive to air and moisture . It is typically used in a controlled laboratory environment under an inert atmosphere (such as nitrogen or argon) to prevent reaction with air or moisture . The reaction is usually carried out in a dry organic solvent .

Métodos De Preparación

2,4-Dimethoxy-6-methylphenylmagnesium bromide is synthesized through the reaction of 2,4-dimethoxy-6-methylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or 2-MeTHF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction conditions involve heating the mixture to reflux until the magnesium is completely consumed, resulting in the formation of the Grignard reagent.

Análisis De Reacciones Químicas

2,4-Dimethoxy-6-methylphenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in halogen-metal exchange reactions with organic halides.

Coupling Reactions: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and acidic work-up conditions to neutralize the Grignard reagent and isolate the desired product. Major products formed from these reactions include secondary and tertiary alcohols, as well as biaryl compounds.

Aplicaciones Científicas De Investigación

2,4-Dimethoxy-6-methylphenylmagnesium bromide is utilized in various scientific research applications:

Organic Synthesis: It is a versatile reagent for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is employed in the preparation of functionalized materials and polymers.

Chemical Biology: It is used to modify biomolecules and study their interactions and functions.

Comparación Con Compuestos Similares

2,4-Dimethoxy-6-methylphenylmagnesium bromide can be compared with other Grignard reagents, such as:

Phenylmagnesium bromide: A simpler Grignard reagent used for similar nucleophilic addition reactions.

Vinylmagnesium bromide: Used for the formation of carbon-carbon double bonds.

3,4-Dimethoxyphenylmagnesium bromide: Similar in structure but lacks the methyl group at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in organic synthesis.

Propiedades

IUPAC Name |

magnesium;1,3-dimethoxy-5-methylbenzene-6-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O2.BrH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTPPLYTHSBBAQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[C-]1)OC)OC.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.